1-((4-(3-Bromopropyl)phenoxy)methyl)benzene

Nucleophilic substitution Leaving group ability Synthetic methodology

1-((4-(3-Bromopropyl)phenoxy)methyl)benzene (CAS 167091-73-8), also known as 1-(benzyloxy)-4-(3-bromopropyl)benzene, is a para-substituted aromatic ether with the molecular formula C16H17BrO and a molecular weight of 305.21 g/mol. The compound features a terminal primary alkyl bromide on a three-carbon linker appended to a benzyl-protected phenol core, making it a versatile electrophilic building block for nucleophilic substitution reactions.

Molecular Formula C16H17BrO
Molecular Weight 305.21 g/mol
CAS No. 167091-73-8
Cat. No. B067442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(3-Bromopropyl)phenoxy)methyl)benzene
CAS167091-73-8
Synonyms1-((4-(3-BROMOPROPYL)PHENOXY)METHYL)BENZENE
Molecular FormulaC16H17BrO
Molecular Weight305.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCBr
InChIInChI=1S/C16H17BrO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2
InChIKeyIBZKTVPDAHUHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-(3-Bromopropyl)phenoxy)methyl)benzene CAS 167091-73-8: Technical Baseline and Procurement Context


1-((4-(3-Bromopropyl)phenoxy)methyl)benzene (CAS 167091-73-8), also known as 1-(benzyloxy)-4-(3-bromopropyl)benzene, is a para-substituted aromatic ether with the molecular formula C16H17BrO and a molecular weight of 305.21 g/mol . The compound features a terminal primary alkyl bromide on a three-carbon linker appended to a benzyl-protected phenol core, making it a versatile electrophilic building block for nucleophilic substitution reactions . Its structure provides a defined 9.23 Ų polar surface area and a calculated LogP of 4.59310, indicating substantial lipophilicity that influences its solubility profile and partitioning behavior in synthetic and biological systems .

Why Generic Substitution Fails: Procuring 1-((4-(3-Bromopropyl)phenoxy)methyl)benzene CAS 167091-73-8 for Research Applications


Generic substitution of 1-((4-(3-bromopropyl)phenoxy)methyl)benzene with other bromoalkyl or haloalkyl building blocks introduces significant and often unpredictable variation in downstream synthetic outcomes. While compounds such as 1-(benzyloxy)-4-(3-chloropropoxy)benzene (CAS 913851-45-3) and 1-(benzyloxy)-4-(3-iodopropyl)benzene (CAS 191407-39-3) share a similar benzyloxyphenyl core, their divergent leaving group reactivities necessitate re-optimization of reaction conditions, alter reaction kinetics, and may lead to different side-product profiles. Similarly, structural analogs lacking the benzyl protecting group, such as 4-(3-bromopropyl)phenol (CAS 52273-55-9) , introduce a free phenolic hydroxyl that fundamentally changes the compound's nucleophilic susceptibility and requires orthogonal protection strategies. The specific combination of the benzyl-protected phenol and the 3-bromopropyl linker in CAS 167091-73-8 is not interchangeable with either its halogen variants or its deprotected analog without altering synthetic routes, yields, or purity profiles, which directly impacts procurement decisions for multi-step syntheses and medicinal chemistry campaigns. The evidence below quantifies these critical differentiation points to support informed sourcing decisions.

Quantitative Differentiation Evidence for 1-((4-(3-Bromopropyl)phenoxy)methyl)benzene CAS 167091-73-8


Bromine vs. Chlorine: Quantified Reactivity Advantage in Nucleophilic Substitution

The terminal primary alkyl bromide in 1-((4-(3-bromopropyl)phenoxy)methyl)benzene exhibits substantially higher reactivity in SN2 nucleophilic substitution reactions compared to its direct chloro analog, 1-(benzyloxy)-4-(3-chloropropoxy)benzene. This difference stems from bromine's superior leaving group ability, which is quantitatively reflected in the 10⁴-fold higher intrinsic SN2 reactivity of primary alkyl bromides versus primary alkyl chlorides in polar aprotic solvents [1]. In practical synthetic terms, this translates to shorter reaction times, lower required temperatures, and improved conversion rates when using the bromo compound for amine alkylation, etherification, or thiol coupling reactions. Procurement of the chloro analog necessitates more forcing conditions (elevated temperature or catalyst use) to achieve comparable conversion, potentially introducing thermal degradation of sensitive functional groups elsewhere in the molecule.

Nucleophilic substitution Leaving group ability Synthetic methodology

Bromine vs. Iodine: Optimized Balance of Reactivity and Stability for Controlled Alkylation

While the iodo analog, 1-(benzyloxy)-4-(3-iodopropyl)benzene (CAS 191407-39-3), offers even higher leaving group ability than the bromo compound, this comes at the cost of reduced bench stability and increased propensity for premature elimination or light-induced decomposition. The iodo compound has a molecular weight of 352.21 g/mol and an exact mass of 352.03200 Da, representing a 15.4% mass increase compared to the bromo compound (305.21 g/mol) . This mass penalty reduces atom economy in final conjugate formation. The bromo compound occupies a practical 'sweet spot' for alkylation reactions: sufficiently reactive to proceed efficiently under standard laboratory conditions without specialized handling, yet stable enough for routine storage and use. The iodo variant requires protection from light and careful temperature control to prevent degradation, adding operational complexity and potential batch-to-batch variability.

Alkylation Reaction control Intermediate stability

Benzyl Protection: Defined Lipophilicity and Selective Deprotection Capability

The benzyl protecting group on the phenolic oxygen is a defining feature that distinguishes CAS 167091-73-8 from its unprotected analog, 4-(3-bromopropyl)phenol (CAS 52273-55-9). The benzyl group substantially increases lipophilicity, with a calculated LogP value of 4.59310 versus an estimated LogP of approximately 2.3-2.5 for the unprotected phenol. This lipophilicity enhancement improves solubility in organic solvents and facilitates purification by normal-phase chromatography. More critically, the benzyl group enables orthogonal deprotection strategies: it can be removed via catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions, conditions that are compatible with acid- and base-sensitive functionalities elsewhere in the molecule [1]. In contrast, 4-(3-bromopropyl)phenol presents a free hydroxyl group that can participate in competing side reactions during alkylation steps, necessitating additional protection/deprotection cycles that reduce overall yield and increase synthetic complexity.

Protecting group strategy Lipophilicity Orthogonal deprotection

Documented Utility in Peptidomimetic Synthesis for Ion Channel Antagonist Development

1-((4-(3-Bromopropyl)phenoxy)methyl)benzene has been explicitly utilized as a key intermediate in the synthesis of alkylphenyl ether-based peptidomimetics designed to mimic three key amino acid residues of ω-conotoxin MVIIA from the cone shell Conus magus [1]. This specific application in N-type neuronal calcium channel antagonist development represents a validated synthetic pathway that generic bromoalkyl building blocks cannot directly replicate. The precise three-carbon linker spacing between the benzyloxyphenyl core and the terminal bromide is critical for reproducing the spatial orientation of the targeted amino acid side chains (Tyr-13, Arg-21, and Leu-11). Analogs with different linker lengths (e.g., bromoethyl or bromobutyl variants) would alter the spatial presentation of conjugated pharmacophores, potentially abrogating biological activity. This documented use case provides procurement justification for research groups pursuing ion channel modulation or conotoxin-inspired drug discovery programs.

Peptidomimetic Calcium channel Conotoxin mimetic

Optimal Research and Industrial Applications for 1-((4-(3-Bromopropyl)phenoxy)methyl)benzene CAS 167091-73-8


Peptidomimetic Synthesis Targeting Ion Channels and GPCR Ligands

This compound serves as a validated building block for constructing peptidomimetics that spatially recapitulate key amino acid side chains of bioactive peptides. Its documented use in ω-conotoxin MVIIA mimetic synthesis demonstrates its utility for developing N-type calcium channel antagonists . Research groups investigating ion channel modulation, particularly those pursuing small-molecule alternatives to peptide-based therapeutics, should prioritize this specific building block due to its established synthetic precedent. The precise three-carbon linker and benzyloxyphenyl core provide the correct spatial orientation for mimicking aromatic (tyrosine-like) and basic (arginine-like) pharmacophores when appropriately derivatized.

Bifunctional Linker for Sequential Conjugation and Deprotection Strategies

The orthogonal reactivity profile of 1-((4-(3-bromopropyl)phenoxy)methyl)benzene makes it ideally suited for multi-step conjugation workflows requiring sequential functionalization. The terminal alkyl bromide undergoes facile SN2 reactions with amines, thiols, or alkoxides to attach a first payload (e.g., a pharmacophore, fluorescent probe, or affinity tag). Subsequent hydrogenolytic removal of the benzyl protecting group unveils a phenolic hydroxyl group for further derivatization or conjugation to a solid support. This sequential reactivity is particularly valuable in the synthesis of bifunctional probes for chemical biology applications, PROTAC (proteolysis-targeting chimera) linker design, and the construction of heterobifunctional crosslinkers for bioconjugation.

Lipophilic Building Block for CNS-Penetrant Small Molecule Libraries

With a calculated LogP of 4.59310 , 1-((4-(3-bromopropyl)phenoxy)methyl)benzene provides a lipophilic scaffold suitable for constructing central nervous system (CNS)-penetrant small molecules. Medicinal chemistry programs targeting neurological indications where blood-brain barrier penetration is required can leverage this building block to introduce favorable lipophilicity while maintaining a reactive handle for further diversification. The compound's lipophilic character facilitates purification by normal-phase chromatography and improves solubility in organic reaction media, streamlining parallel synthesis and library production workflows.

Intermediate for Phenoxyalkylbenzimidazole and Related Heterocycle Synthesis

The 3-bromopropylphenoxy motif is a recognized precursor for synthesizing phenoxyalkylbenzimidazoles and related heterocyclic systems with documented antitubercular and antiparasitic activities . The terminal bromide serves as an alkylating agent for N-alkylation of benzimidazole, imidazole, triazole, or other nitrogen heterocycles. Procurement of CAS 167091-73-8 specifically, rather than alternative bromoalkyl building blocks, ensures retention of the benzyl-protected phenol for subsequent deprotection and SAR exploration at the phenolic position. This application is particularly relevant for infectious disease drug discovery programs pursuing novel antimycobacterial or antiprotozoal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((4-(3-Bromopropyl)phenoxy)methyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.